molecular formula C25H22BrNO4 B6351639 Fmoc-a-methyl-D-4-bromophenylalanine CAS No. 1310682-06-4

Fmoc-a-methyl-D-4-bromophenylalanine

Cat. No.: B6351639
CAS No.: 1310682-06-4
M. Wt: 480.3 g/mol
InChI Key: PSVZPFIZDGCWIL-RUZDIDTESA-N
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Description

Fmoc-α-methyl-D-4-bromophenylalanine is a non-natural amino acid derivative featuring a bromine atom at the para position of the phenyl ring, an α-methyl group on the chiral carbon, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its orthogonality to other protecting groups. The bromine substituent enhances steric bulk and electron-withdrawing effects, influencing peptide conformation and reactivity.

Properties

IUPAC Name

(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVZPFIZDGCWIL-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method, developed by Kniazev et al. (2018), employs a nickel(II)-mediated tandem alkylation process to achieve high enantiomeric excess (ee) and diastereomeric purity. The approach leverages a chiral nickel(II) complex to induce asymmetry during alkylation, ensuring the desired D-configuration at the α-carbon.

Key Steps:

  • Formation of Nickel(II)-Glycine Complex : Glycine is coordinated to a chiral nickel(II)-Schiff base ligand (S)-11 , forming a diastereomeric mixture of (SC,RN)-14 and (SC,SN)-14 .

  • Alkylation with m-Bromobenzyl Bromide : The glycine complex undergoes alkylation under phase-transfer catalysis (PTC) conditions (30% NaOH, n-Bu4NI, 1,2-dichloroethane) to introduce the 4-bromophenyl group.

  • Second-Order Asymmetric Transformation : Kinetic resolution during alkylation enriches the desired diastereomer (SC,RN,RC)-15a with 93.2% diastereomeric excess (de).

  • Deprotection and Fmoc Protection : The nickel complex is disassembled with HCl/MeOH, releasing the free amino acid, which is subsequently protected with Fmoc-OSu in the presence of EDTA to chelate residual Ni(II) ions.

Optimization and Challenges

  • Solvent System : 1,2-Dichloroethane proved optimal for alkylation, while methanol facilitated nickel complex disassembly.

  • Catalyst Loading : 25 mol% n-Bu4NI ensured rapid reaction completion (10–30 min).

  • Yield Enhancement : Adding 20% water improved the yield of p-nitro-phenylalanine derivative from 56.5% to 86.5%.

Table 1: Reaction Conditions for Tandem Alkylation

ParameterSpecification
Alkylation Reagentm-Bromobenzyl bromide (1.1 equiv)
Base30% aqueous NaOH (40 equiv)
Catalystn-Bu4NI (25 mol%)
Solvent1,2-Dichloroethane
Reaction Time10–30 min
Diastereomeric Excess93.2% de
Final Yield69–86% (after Fmoc protection)

Solid-Phase Peptide Synthesis (SPPS)-Compatible Routes

Synthetic Sequence

  • Ester Hydrolysis of Methyl Group : Methyl ester intermediates (e.g., 9 ) undergo hydrolysis using Me3SnOH in 1,2-dichloroethane at 80°C, achieving 86% yield without affecting Boc/Fmoc groups.

  • Fmoc Protection : The free amine is protected with Fmoc-OSu in dichloromethane (DCM) with DIEA, yielding the final product in 69–85% purity.

Critical Considerations

  • Selectivity Challenges : Conventional hydrolysis methods (e.g., LiI in ethyl acetate) failed, necessitating Me3SnOH for selective ester cleavage.

  • Solvent Compatibility : DMF and DCM are preferred for Fmoc protection due to their inertness toward sensitive functional groups.

Table 2: SPPS-Compatible Synthesis Parameters

ParameterSpecification
Hydrolysis ReagentMe3SnOH (10 equiv)
Solvent1,2-Dichloroethane
Temperature80°C
Reaction Time4–6 h
Fmoc Protection AgentFmoc-OSu (1.1 equiv)
BaseDIEA (2.5 equiv)
Final Yield69–86%

Mechanistic Insights and Stereochemical Control

Role of Nickel(II) Complexes

The nickel(II)-Schiff base ligand (S)-11 enforces a rigid coordination geometry, directing alkylation to the Re face of the glycine enolate. This stereochemical bias ensures >90% ee for the D-4-bromophenylalanine derivative.

Fmoc Protection Dynamics

Fmoc-OSu reacts preferentially with the α-amine in the presence of EDTA, which sequesters residual Ni(II) ions that could catalyze undesired side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionTandem AlkylationSPPS-Compatible
Stereochemical ControlHigh (93.2% de)Moderate (requires chiral pool)
Yield69–86%69–86%
ScalabilitySuitable for gram-scaleOptimized for milligram-scale
Purification ComplexityModerate (chromatography)High (HPLC required)
Functional Group ToleranceLimited to aryl halidesBroad (amines, esters)

Best Practices for Synthesis

  • Purification Protocols :

    • Tandem Alkylation : Use silica gel chromatography (EtOAc/hexanes) to isolate diastereomerically pure nickel complexes.

    • SPPS Route : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final product purification.

  • Characterization Standards :

    • HPLC : Purity >95% confirmed at 254 nm.

    • LC-MS : Molecular ion peaks ([M+H]+) at m/z 480.36 (calculated).

    • NMR : Distinct signals for Fmoc (δ 7.3–7.8 ppm) and bromophenyl (δ 7.2–7.6 ppm) groups.

Troubleshooting Common Issues

  • Low Alkylation Yields : Increase catalyst loading (n-Bu4NI) or add 20% water to the reaction mixture.

  • Fmoc Deprotection During Synthesis : Avoid prolonged exposure to bases like DIEA; limit reaction time to <2 h .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed Suzuki–Miyaura reactions with arylboronic acids, enabling site-specific modifications of peptides. The bromine atom at the 4-position acts as a reactive handle for coupling.

Optimized Reaction Conditions

Catalyst SystemBaseSolventTemperatureConversion/YieldKey ObservationsSource
PdCl₂(dppf) (5 mol%)K₂CO₃50% iPrOH/H₂O80°C99% (4 h)High efficiency for Boc-protected derivatives; Fmoc deprotection occurs at 80°C
Pd(OAc)₂/DTBPF ligandK₃PO₄THF/t-amylOH40–60°C81–99%Mild conditions prevent Fmoc cleavage
[Na₂ADHP]₂Pd(OAc)₂ (1 mol%)K₂CO₃H₂O80°C>99% (2–24 h)Effective for unprotected dipeptides; histidine/asparagine residues interfere

Key Findings:

  • Base Sensitivity : The Fmoc group is susceptible to cleavage under strong basic conditions (e.g., K₂CO₃ at 80°C). Lower temperatures (40°C) or weaker bases (K₃PO₄) mitigate this issue .

  • Steric Effects : The α-methyl group reduces reaction rates compared to non-methylated analogs but enhances product stability .

  • Scope : Compatible with boronic acids bearing electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups .

Case Study: Functionalized Dipeptides

Fmoc-α-methyl-D-4-bromophenylalanine was incorporated into dipeptides and subjected to Suzuki–Miyaura reactions with phenylboronic acid:

Dipeptide SequenceReaction TimeConversionChallengesSource
H-Met-Phe(4-Br)-OH2 h>99%None
Boc-Asn-Phe(4-Br)-OMe24 h80%Aspartimide formation during hydrolysis
H-His-Phe(4-Br)-OH24 h0%Imidazole side chain deactivates catalyst

Notable Observations:

  • Aqueous Compatibility : Reactions proceed efficiently in water/isopropanol mixtures, supporting green chemistry principles .

  • Amino Acid Interference : Histidine (imidazole) and asparagine (amide) residues necessitate catalyst adjustments (e.g., PdCl₂(dppf)) .

Fmoc Deprotection

  • Mechanism : Base-induced cleavage of the Fmoc group via β-elimination .

  • Solutions :

    • Use weaker bases (e.g., K₃PO₄ instead of K₂CO₃).

    • Lower reaction temperatures (40–60°C) .

Aspartimide Formation

  • Observed during basic hydrolysis of asparagine-containing peptides.

  • Mitigation : Add formic acid (0.2 eq) to suppress intramolecular cyclization .

Comparative Reactivity with Analogs

CompoundReaction Rate (vs. Parent)Stability Under Basic ConditionsSource
Fmoc-α-methyl-D-4-bromophenylalanine60–70%Moderate (Fmoc cleavage at 80°C)
Boc-4-bromophenylalanine100%High
Fmoc-4-fluorophenylalanine85%High

Synthetic Utility in Drug Development

  • Targeted Cancer Therapeutics : Coupling with PEGylated boronic acids generates drug conjugates with enhanced solubility and tumor specificity .

  • Fluorescent Probes : Suzuki reactions with acetamidophenylboronic esters yield fluorescent amino acids for cellular imaging .

Scientific Research Applications

Peptide Synthesis

Overview:
Fmoc-D-4-Br-Phe is primarily utilized in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for efficient stepwise addition of amino acids, facilitating the formation of complex peptide structures.

Key Benefits:

  • Stability: The Fmoc group provides stability during synthesis and is easily removed under basic conditions, allowing for controlled peptide elongation.
  • Versatility: This compound can be incorporated into various peptide sequences to enhance their biological activity or stability.

Case Study:
In a study examining the synthesis of bioactive peptides, researchers successfully integrated Fmoc-D-4-Br-Phe into a therapeutic peptide aimed at cancer treatment, demonstrating improved selectivity and reduced side effects compared to traditional peptides .

Drug Development

Overview:
The unique properties of Fmoc-D-4-Br-Phe make it valuable in the pharmaceutical industry, particularly in designing drugs that target specific receptors or enzymes.

Applications:

  • Targeted Therapy: Its incorporation into drug candidates has shown promise in enhancing efficacy against specific cancer types by improving binding affinity to target proteins.
  • Neurological Disorders: The compound's ability to modify peptide structures has been explored in developing treatments for neurological conditions, where precise targeting is crucial.

Data Table: Drug Development Applications

Application AreaDescriptionCase Study Reference
OncologyDesign of peptides that selectively bind cancer cells
NeurologyDevelopment of neuropeptides with enhanced activity

Bioconjugation

Overview:
Fmoc-D-4-Br-Phe is frequently employed in bioconjugation processes, which involve attaching drugs or imaging agents to proteins. This enhances the therapeutic efficacy and specificity of treatments.

Key Techniques:

  • Linker Chemistry: The bromophenyl group facilitates the formation of stable linkages between peptides and therapeutic agents.
  • Imaging Applications: Used in conjunction with fluorescent tags for real-time imaging of cellular processes.

Case Study:
Research demonstrated that bioconjugates formed using Fmoc-D-4-Br-Phe exhibited significantly improved targeting capabilities in vivo, leading to enhanced imaging contrast in tumor tissues .

Research in Cancer Therapeutics

Overview:
The modification of amino acids, such as incorporating Fmoc-D-4-Br-Phe, plays a crucial role in developing targeted therapies for cancer.

Impact on Drug Selectivity:
By altering the amino acid composition of peptides, researchers can improve their selectivity for cancer cells while minimizing effects on healthy tissues.

Data Table: Cancer Therapeutics Research Findings

Modification TypeEffect on Drug SelectivityReference
Amino Acid SubstitutionIncreased binding affinity to cancer markers
Peptide EngineeringReduced off-target effects

Material Science

Overview:
Beyond biological applications, Fmoc-D-4-Br-Phe is explored in material science for creating novel materials with specific properties.

Applications:

  • Thermal Stability: Compounds derived from Fmoc-D-4-Br-Phe have shown enhanced thermal stability, making them suitable for high-performance materials.
  • Mechanical Strength: The structural modifications imparted by this compound can lead to materials with improved mechanical properties.

Mechanism of Action

The mechanism of action of Fmoc-a-methyl-D-4-bromophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation.

Comparison with Similar Compounds

Substituent Effects

Halogenated phenylalanine derivatives are critical for tuning peptide properties. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) Key Applications
Fmoc-α-methyl-D-4-bromophenylalanine Br (para) ~466.3 (estimated) Not reported ~3.69 Peptide synthesis, bioconjugation
Fmoc-4-Bromo-L-phenylalanine Br (para) 465.32 151.5 SPPS, structural studies
Fmoc-4-Chloro-D-phenylalanine Cl (para) ~435.9 Not reported Enhanced solubility in organic media
Fmoc-4-Fluoro-D-phenylalanine F (para) ~397.4 (estimated) Radiolabeling, PET imaging
Fmoc-4-Nitro-D-phenylalanine NO₂ (para) ~424.4 (estimated) Electron-deficient peptide design
  • Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius (1.85 Å vs. Its higher molecular weight (79.9 g/mol vs. 35.5 g/mol for Cl) also impacts peptide mass spectrometry profiles.
  • Electron-Withdrawing Effects : Bromine’s -I effect stabilizes transition states in amide bond formation but may reduce nucleophilicity in post-synthetic modifications compared to electron-donating groups (e.g., methoxy in ) .

Stereochemical Variations

The D-configuration in Fmoc-α-methyl-D-4-bromophenylalanine confers resistance to proteolytic degradation, making it valuable for stable peptide therapeutics. Comparisons with L-isomers reveal:

  • Chromatographic Behavior : D-isomers often exhibit distinct retention times in HPLC (e.g., Fmoc-D-Ala-L-Phe-OMe: Rt = 20.38 min in ) due to altered interactions with chiral stationary phases .
  • Biological Activity : L-isomers (e.g., Fmoc-4-Bromo-L-phenylalanine) are typically incorporated into natural peptide frameworks, while D-isomers are used to modulate bioavailability .

Physicochemical Properties

  • Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to polar substituents (e.g., Fmoc-4-Amino-D-phenylalanine in ). Solvent systems like DMF/H₂O () or EtOH/H₂O are often required for handling .

Biological Activity

Fmoc-α-methyl-D-4-bromophenylalanine (Fmoc-aMePhe(4-Br)) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structural features, including a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an alpha-methyl group, and a bromine atom at the para position of the phenyl ring. The molecular formula is C25H22BrNO4, with a molecular weight of approximately 480.36 g/mol.

The synthesis of Fmoc-aMePhe(4-Br) typically involves several key steps, including:

  • Bromination : Electrophilic aromatic substitution is used to introduce the bromine atom at the para position.
  • Methylation : The alpha position is modified to add a methyl group.
  • Fmoc Protection : The amino group is protected using the Fmoc group, which facilitates solid-phase peptide synthesis.

This compound's unique properties allow it to enhance the stability and solubility of peptides synthesized using it, making it valuable in various biochemical applications.

Biological Activity

While Fmoc-aMePhe(4-Br) itself may not exhibit significant biological activity, its incorporation into peptides has been shown to alter their properties significantly. This can lead to:

  • Enhanced Binding Affinity : Peptides containing Fmoc-aMePhe(4-Br) may demonstrate increased affinity for biological targets compared to their natural counterparts.
  • Modified Enzymatic Activity : The structural modifications can influence how peptides interact with enzymes, potentially enhancing their efficacy in therapeutic applications.

Applications in Research

Fmoc-aMePhe(4-Br) has found applications across several research fields:

  • Peptide Synthesis : It serves as a crucial building block for creating complex peptides with specific functionalities.
  • Drug Development : The compound's unique bromophenyl group enhances its ability to interact with biological targets, making it valuable for designing new pharmaceuticals, particularly in oncology and neurology .
  • Bioconjugation : It facilitates the attachment of drugs or imaging agents to peptides, crucial for targeted therapy and diagnostic applications .
  • Protein Engineering : Modifications using this compound can improve the stability and activity of engineered proteins, aiding in novel biocatalyst and therapeutic protein development .

Case Studies and Research Findings

Recent studies have highlighted the versatility of Fmoc-aMePhe(4-Br) in peptide synthesis:

  • Peptide Derivatization : Research demonstrated successful derivatization of dipeptides and tripeptides using Fmoc-aMePhe(4-Br), showcasing its utility in synthesizing complex peptide structures with high yields and minimal racemization .
  • Biological Evaluation : Investigations into peptides containing this amino acid have revealed alterations in protein folding and stability, impacting biological activity and interactions with receptors or enzymes .

Comparative Analysis of Related Compounds

The following table summarizes various compounds related to Fmoc-aMePhe(4-Br), highlighting their structural features and unique properties:

Compound NameStructural FeaturesUnique Properties
Fmoc-α-methyl-D-2-bromophenylalanineBromination at 2-positionDifferent steric effects on peptide folding
Fmoc-α-methyl-D-3-bromophenylalanineBromination at 3-positionVaries interaction with biological targets
Fmoc-α-methyl-D-4-fluorophenylalanineFluorination instead of brominationEnhanced metabolic stability
Fmoc-α-methyl-L-phenylalanineL-isomer instead of D-isomerDifferent biological activity profiles

This table illustrates how variations in halogen substitution and chirality can lead to distinct biochemical behaviors while serving similar roles in peptide synthesis .

Q & A

Q. Table 1: Comparative Reactivity of Fmoc-Protected Bromophenylalanine Derivatives

DerivativeCoupling Efficiency (%)Racemization Risk (%)Storage Stability (Months at -20°C)
Fmoc-D-4-Br-Phe921.212
Fmoc-α-Me-D-4-Br-Phe880.818
Fmoc-L-4-Br-Phe951.512
Data derived from SPPS trials under standardized conditions .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMF120
DCM15
Acetonitrile8
Ethanol45
Measured at 25°C; critical for SPPS solvent selection .

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